3-(2,5-dichlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2,5-dichlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,5-dichlorobenzoic acid, 4-nitroaniline, and benzofuran derivatives. Common synthetic routes could involve:
Amidation: Formation of an amide bond between 2,5-dichlorobenzoic acid and 4-nitroaniline.
Cyclization: Formation of the benzofuran ring through cyclization reactions.
Functional Group Interconversion: Introduction of various functional groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the nitro group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Halogen atoms in the dichlorobenzamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the benzofuran ring.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Compounds with substituted halogen atoms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzofuran derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 3-(2,5-dichlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dichlorobenzamido)-N-phenylbenzofuran-2-carboxamide
- 3-(2,5-dichlorobenzamido)-N-(4-methylphenyl)benzofuran-2-carboxamide
- 3-(2,5-dichlorobenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide
Uniqueness
The presence of the 4-nitrophenyl group in 3-(2,5-dichlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide may confer unique properties such as increased biological activity or specific interactions with molecular targets compared to its analogs.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.
Properties
IUPAC Name |
3-[(2,5-dichlorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O5/c23-12-5-10-17(24)16(11-12)21(28)26-19-15-3-1-2-4-18(15)32-20(19)22(29)25-13-6-8-14(9-7-13)27(30)31/h1-11H,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVSTPGDYVNKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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